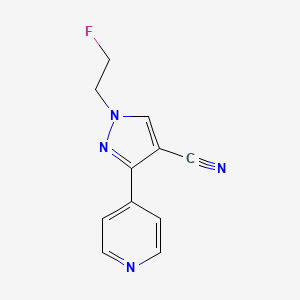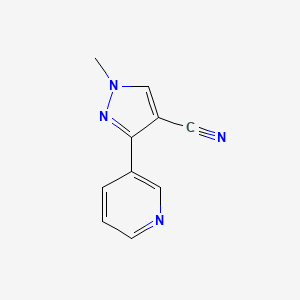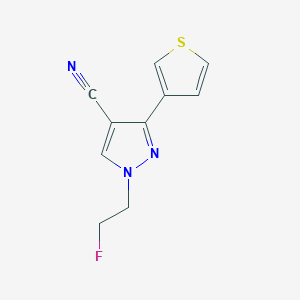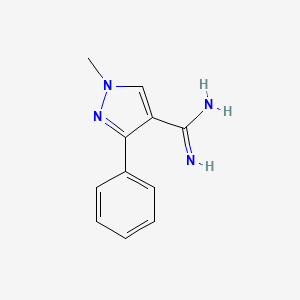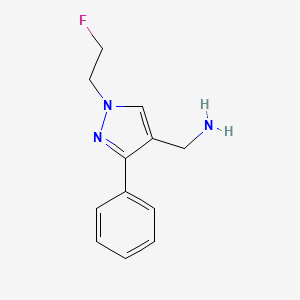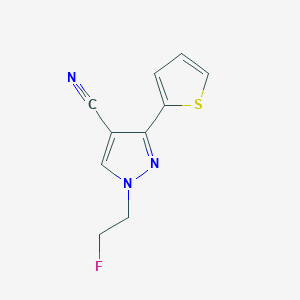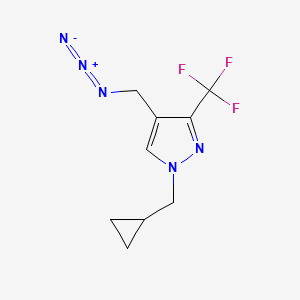
1-(3-(4-(アミノメチル)-1H-1,2,3-トリアゾール-1-イル)ピロリジン-1-イル)プロパン-1-オン
説明
1-(3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one, also known as AMTP, is a synthetic compound that has been the subject of much scientific research in recent years. It is a derivative of pyrrolidine, which is a cyclic amine that is found in many natural products and is known for its biological activity. AMTP has been found to have a wide range of applications in both laboratory and clinical settings, and its potential therapeutic benefits are being explored.
科学的研究の応用
合成カチノン研究
この化合物は、薬物市場に出現している精神活性物質である合成カチノンと構造的に関連しています。合成カチノンに関する研究は、その精神活性作用と潜在的な治療用途を理解するために不可欠です。 研究では、これらの物質の構造と挙動を決定するために、分光学的特性評価と結晶学が用いられることがよくあります .
神経伝達物質輸送阻害
カチノン類には、本件の化合物と類似したものが含まれており、シナプス間隙においてドーパミン、ノルアドレナリン、セロトニンなどのモノアミンを輸送するタンパク質を阻害することが知られています。 このメカニズムは、神経伝達物質の不均衡が関与する神経疾患の治療法を開発する上で重要です .
疼痛管理
この化合物の誘導体は、疼痛管理における潜在的な用途について検討されています。 例えば、類似のピロリジニルプロパノン化合物の酒石酸塩は、その鎮痛作用について研究されており、疼痛治療の新たな道を開いています .
製剤
この化合物の誘導体は、製剤に含まれることがあります。 これらの製剤は、さまざまな状態の治療に使用される可能性があり、この化合物の役割は、薬物の有効性または安定性を高める上で重要な役割を果たす可能性があります .
化学合成と製造方法
この化合物に関する研究には、その合成と製造方法も含まれています。 その生成に関与する化学経路と反応を理解することで、より効率的で費用対効果の高い製造プロセスにつながる可能性があります .
法医学
同様の構造を持つ化合物は、法執行機関によってしばしば押収され、法医学で分析する必要があります。 このような物質の同定と特性評価は、法的訴訟や新たな精神活性物質の蔓延の抑制にとって不可欠です .
作用機序
The mechanism of action of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is not fully understood, but it is thought to act on a variety of targets in the body. It has been found to interact with the enzyme CYP2D6, which is involved in the metabolism of many drugs, as well as with the neurotransmitter GABA, which is involved in the regulation of anxiety and sleep. Additionally, 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has been found to interact with various receptors in the brain, including the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one are not fully understood, but it has been found to have a variety of effects on the body. In laboratory studies, it has been found to have an inhibitory effect on the enzyme CYP2D6, which is involved in the metabolism of many drugs. Additionally, 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has been found to have an effect on the neurotransmitter GABA, which is involved in the regulation of anxiety and sleep. It has also been shown to have an effect on various receptors in the brain, including the serotonin receptor, which is involved in mood regulation.
実験室実験の利点と制限
The advantages of using 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one in laboratory experiments include its ability to be easily synthesized, its low cost, and its wide range of applications. Additionally, it has been found to have a wide range of effects on the body, which makes it a useful tool for studying the effects of various drugs. The main limitation of using 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain contexts.
将来の方向性
In terms of future directions, 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has potential for use in drug delivery systems, as well as in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action, as well as to explore its potential therapeutic benefits. Additionally, further research is needed to investigate the effects of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one on a variety of biological targets, as well as to explore its potential for use in drug development. Finally, further research is needed to investigate the potential side effects of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one and to ensure its safety for use in humans.
特性
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-2-10(16)14-4-3-9(7-14)15-6-8(5-11)12-13-15/h6,9H,2-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJRYQAMRJAXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





